N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the reaction of 4-methylphenylamine with 4-nitro-2,1,3-benzoxadiazole. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to control temperature, pressure, and reaction time. Purification of the product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(4-methylphenyl)-4-amino-2,1,3-benzoxadiazol-5-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring’s ability to emit fluorescence.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxadiazole ring can also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-nitro-2,1,3-benzoxadiazole: Lacks the 4-methylphenyl group but shares the benzoxadiazole core.
N-(4-methylphenyl)-2,1,3-benzoxadiazol-5-amine: Similar structure but without the nitro group.
Uniqueness
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the combination of the nitro group and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a fluorescent probe and its biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)14-11-7-6-10-12(16-20-15-10)13(11)17(18)19/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIAWCTHQDIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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